AGN 194078

Retinoid Biology Nuclear Receptor Pharmacology Binding Affinity Assays

Selective RARα agonist with Kd 3 nM and >1800-fold selectivity over RARγ. Essential for RARα-specific gene network studies. Non-substitutable due to minimal off-target activation. Bulk R&D supply available.

Molecular Formula C22H23F2NO4
Molecular Weight 403.4 g/mol
Cat. No. B1365992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 194078
Molecular FormulaC22H23F2NO4
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=C(C(=C2)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C
InChIInChI=1S/C22H23F2NO4/c1-21(2)5-6-22(3,4)14-10-17(26)12(9-13(14)21)19(27)25-11-7-15(23)18(20(28)29)16(24)8-11/h7-10,26H,5-6H2,1-4H3,(H,25,27)(H,28,29)
InChIKeyBCKLKOYFMACAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGN 194078 Chemical Procurement & Research Profile: A Selective RARα Agonist


AGN 194078 is a synthetic, small-molecule retinoid classified as a selective retinoic acid receptor alpha (RARα) agonist [1]. This compound, with a molecular weight of 403.42 g/mol and the molecular formula C22H23F2NO4, is a research tool compound used to study RARα-mediated biological pathways. It is characterized by a dissociation constant (Kd) of 3 nM for RARα, establishing it as a high-affinity ligand. Critically, its pharmacological profile is distinguished by a profound selectivity over the other two RAR isotypes, RARβ and RARγ, making it a key reagent for dissecting isotype-specific retinoid signaling [1].

The Critical Pitfall of 'RAR Agonist' Substitution: Why AGN 194078's Selectivity Profile is Non-Fungible in Experimental Design


RARs constitute a family of three nuclear receptors (α, β, and γ), each with distinct tissue distributions and, often, divergent or even opposing physiological roles. Consequently, a pan-RAR agonist like all-trans retinoic acid (ATRA) or an agonist with even moderate off-target activity can trigger confounding, pleiotropic effects, obscuring the specific contribution of RARα [1]. The risk of substituting AGN 194078 with a less selective RARα agonist, or a functionally distinct analog, is high. Such a substitution can lead to uninterpretable results due to the inadvertent activation of RARβ or RARγ pathways, fundamentally altering the experimental outcome and invalidating the study's core hypothesis about RARα-specific biology. This evidence guide quantifies why AGN 194078's precise selectivity profile makes it an essential and non-substitutable tool for RARα-focused research.

Quantitative Differentiation of AGN 194078: A Data-Driven Procurement Justification


Isotype-Selective Binding Affinity: Defining the RARα-Specific Profile

AGN 194078 exhibits high-affinity binding to RARα with a Kd of 3 nM, and it shows no binding to RARβ and only very weak binding to RARγ (Kd = 5600 nM) [1]. This profile demonstrates a >1800-fold binding selectivity for RARα over RARγ and a functional selectivity over RARβ. In contrast, the natural ligand ATRA binds to all three RAR isotypes with nanomolar affinity, acting as a non-selective pan-agonist. This profound difference in isotype selectivity is the foundational reason why AGN 194078 is not interchangeable with ATRA or other less selective retinoids.

Retinoid Biology Nuclear Receptor Pharmacology Binding Affinity Assays

Functional Transcriptional Activation: Full vs. Partial Agonism

In functional transactivation assays, AGN 194078 acts as a full agonist for RARα, achieving full transcriptional activation with an EC50 of 112 nM [1]. Conversely, at the highest tested concentration (1000 nM), it only partially activates RARβ and RARγ, achieving a maximal efficacy of only ~10% compared to the full activation observed with a pan-agonist [1]. This stark contrast between full and partial agonism reinforces its functional selectivity for RARα. While some other RARα agonists like AM580 (EC50: 0.36 nM) may have higher potency, the functional profile across all three isotypes is the key differentiator.

Transcriptional Activation Reporter Gene Assays Functional Selectivity

Selectivity Window Compared to Another RARα Agonist (AM580)

While both AGN 194078 and AM580 are RARα agonists, their selectivity profiles differ significantly. AGN 194078 has a >1800-fold binding selectivity for RARα over RARγ (Kd: 3 nM vs 5600 nM) and no detectable binding to RARβ [1]. In contrast, AM580 is reported to have IC50 values of 8 nM for RARα and also exhibits potent binding to RARβ and RARγ (data not shown here) . The lack of a defined selectivity ratio for AM580 implies that AGN 194078 may offer a cleaner, more specific RARα activation profile, which is paramount when aiming to avoid confounding off-target effects.

Retinoid Biology Nuclear Receptor Pharmacology Comparative Pharmacology

Functional Selectivity: A More Complete RARα Agonist Profile

Beyond binding, AGN 194078 demonstrates functional selectivity in cellular assays. It acts as a full agonist at RARα, but only as a weak partial agonist at RARβ and RARγ, reaching a maximum activation of ~10% at a saturating concentration of 1000 nM [1]. This functional profile is superior to compounds that might bind selectively but fail to translate that selectivity into a meaningful functional difference. For instance, while BMS753 is a potent RARα agonist (Ki = 2 nM) with no significant effect on RARγ in reporter assays , AGN 194078 provides a complete and quantified functional selectivity profile across all three isotypes, including the demonstration of partial agonism at RARβ/γ.

Functional Selectivity Partial Agonism Reporter Gene Assays

AGN 194078: Defined Research & Development Applications Based on Verified Selectivity


Isolating RARα-Specific Functions in Gene Expression Studies

In studies examining the transcriptional regulation of specific genes by retinoids, the use of AGN 194078 allows researchers to definitively assign observed changes to the activation of RARα. Because it does not bind RARβ and acts as only a weak partial agonist at RARγ (max 10% efficacy) [1], any transcriptional changes induced by AGN 194078 can be attributed to RARα, eliminating the confounding variables of RARβ or RARγ signaling. This is impossible to achieve with pan-agonists like ATRA, and more precise than using less well-characterized agonists. This makes AGN 194078 an essential tool for dissecting RARα-dependent gene networks in fields like developmental biology, immunology, and oncology.

Differentiating RAR-Mediated Cellular Outcomes in Cancer Biology

RAR isotypes can mediate opposing effects on cellular processes like proliferation and differentiation. For example, in certain cancer models, RARα may promote growth while RARγ promotes differentiation. The high selectivity of AGN 194078, with a >1800-fold binding preference for RARα over RARγ [1], allows researchers to probe RARα-driven oncogenic pathways without activating potentially antagonistic RARγ pathways. This is a critical application for groups developing targeted therapies or studying resistance mechanisms, as it provides a much cleaner system than using pan-agonists or less selective tool compounds.

Validating Target Engagement in RARα-Focused Drug Discovery

During the lead optimization phase of RARα-targeted drug discovery, a highly selective tool compound is essential to establish a pharmacological baseline. AGN 194078 serves as an ideal positive control to validate that observed phenotypic effects are specifically due to RARα activation. Its well-defined functional profile—full agonism at RARα and only partial agonism at RARβ/γ [1]—provides a clear and reliable benchmark for comparing new chemical entities and for confirming on-target activity in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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